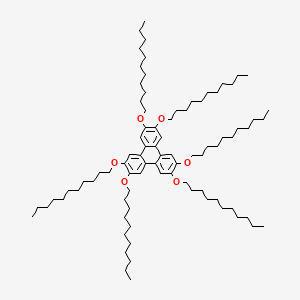
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is a discotic liquid crystalline compound characterized by a triphenylene core with six undecyloxy side chains symmetrically attached at the 2, 3, 6, 7, 10, and 11 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene.
Alkylation: The hydroxyl groups are then alkylated using undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using automated reactors.
Continuous Purification: Use of continuous chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The undecyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triphenylene derivatives.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene has a wide range of scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of liquid crystal displays (LCDs) due to its discotic liquid crystalline properties.
Material Science: Studied for its self-organizing properties and potential use in creating nanostructured materials.
Biological Applications: Investigated for its potential use in drug delivery systems due to its ability to form stable columnar structures.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene involves its ability to self-organize into columnar structures. These structures facilitate efficient charge transport, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets include the triphenylene core, which interacts with other molecules to form stable columnar stacks.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar in structure but with shorter alkyl chains, leading to different liquid crystalline properties.
2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene: Contains dimethylsilyl groups instead of undecyloxy groups, resulting in different electronic properties.
2,3,6,7,10,11-Hexakis(carboxymethyloxy)triphenylene: Contains carboxymethyloxy groups, which alter its solubility and reactivity.
Uniqueness
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is unique due to its long undecyloxy side chains, which enhance its solubility in organic solvents and promote the formation of stable columnar structures. This makes it particularly suitable for applications in organic electronics and optoelectronics.
Properties
CAS No. |
74109-52-7 |
|---|---|
Molecular Formula |
C84H144O6 |
Molecular Weight |
1250.0 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexa(undecoxy)triphenylene |
InChI |
InChI=1S/C84H144O6/c1-7-13-19-25-31-37-43-49-55-61-85-79-67-73-74(68-80(79)86-62-56-50-44-38-32-26-20-14-8-2)76-70-82(88-64-58-52-46-40-34-28-22-16-10-4)84(90-66-60-54-48-42-36-30-24-18-12-6)72-78(76)77-71-83(89-65-59-53-47-41-35-29-23-17-11-5)81(69-75(73)77)87-63-57-51-45-39-33-27-21-15-9-3/h67-72H,7-66H2,1-6H3 |
InChI Key |
ATXGLSORWQBLBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















